![molecular formula C16H16N2OS B2898595 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1286733-13-8](/img/structure/B2898595.png)
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways that are critical for the survival and proliferation of cancer cells.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been known to participate in a variety of biological processes .
Result of Action
Indole derivatives have been associated with a variety of biological effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide. One potential application is in combination with other cancer therapies, such as chemotherapy or immunotherapy. This compound may also be effective in treating other diseases that involve B-cell signaling pathways, such as autoimmune diseases or certain infections. Additionally, further studies are needed to optimize the dosing and administration of this compound in clinical settings.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BTK and has significant anti-tumor activity. While further studies are needed to fully understand its potential applications, this compound represents a promising avenue for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-bromo-1-ethylpyridin-4-amine and 2-(thiophen-3-yl)acetic acid. These two compounds are reacted together in the presence of various reagents and catalysts to produce the final product, this compound.
Aplicaciones Científicas De Investigación
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of BTK and has significant anti-tumor activity. This compound has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJIXBLLNGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.